molecular formula C8H10O3 B1387700 6-Oxospiro[3.3]heptane-2-carboxylic acid CAS No. 889944-57-4

6-Oxospiro[3.3]heptane-2-carboxylic acid

Cat. No. B1387700
M. Wt: 154.16 g/mol
InChI Key: FGDRQRQOJRZARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . Its molecular weight is 154.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of 6-Oxospiro[3.3]heptane-2-carboxylic acid involves several steps . The process includes the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of 6-Oxospiro[3.3]heptane-2-carboxylic acid is represented by the formula C8H10O3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

6-Oxospiro[3.3]heptane-2-carboxylic acid has a boiling point of approximately 345.6°C at 760 mmHg . Its density is predicted to be around 1.3 g/cm3 . The refractive index is predicted to be n20D 1.54 .

Scientific Research Applications

Synthesis of Novel Amino Acids

6-Oxospiro[3.3]heptane-2-carboxylic acid derivatives have been explored in the synthesis of novel amino acids. Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds are sterically constrained amino acids, potentially useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Biocatalytic Reduction for Chirality

O'Dowd et al. (2022) utilized a biocatalytic ketoreductase-mediated reduction on a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. This process enabled access to enantiomers with high enantiomeric excess (ee), demonstrating the compound's utility in producing chiral building blocks for complex molecules (O'Dowd, Manske, Freedman, & Cochran, 2022).

Development of Bifunctional Compounds

Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This compound serves as a starting point for novel compounds, offering a pathway to explore chemical spaces different from traditional piperidine systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Improved Synthesis and Properties

Van der Haas et al. (2017) improved the synthesis of 2-oxa-6-azaspiro[3.3]heptane, leading to better stability and solubility as a sulfonic acid salt. This improvement facilitates a broader range of reaction conditions and applications for the spirobicyclic compound (Van der Haas et al., 2017).

Applications in Stereochemistry Research

Murai et al. (2000) and Harada et al. (1993) conducted research on spiro[3.3]heptane compounds, focusing on stereochemistry. They used methods like X-ray crystallography and circular dichroism to determine the absolute stereochemistry of these compounds, contributing to the understanding of chiral molecules (Murai, Soutome, Yoshida, Osawa, & Harada, 2000); (Harada, Soutome, Murai, & Uda, 1993).

properties

IUPAC Name

2-oxospiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRQRQOJRZARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652816
Record name 6-Oxospiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxospiro[3.3]heptane-2-carboxylic acid

CAS RN

889944-57-4
Record name 6-Oxospiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxospiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-Oxospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Oxospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
6-Oxospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6-Oxospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6-Oxospiro[3.3]heptane-2-carboxylic acid

Citations

For This Compound
1
Citations
DS Radchenko, SO Pavlenko… - The Journal of …, 2010 - ACS Publications
Cyclobutane diamines (ie, cis- and trans-1,3-diaminocyclobutane, 6-amino-3-azaspiro[3.3]heptane, and 3,6-diaminospiro[3.3]heptane) are considered as promising sterically …
Number of citations: 55 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.